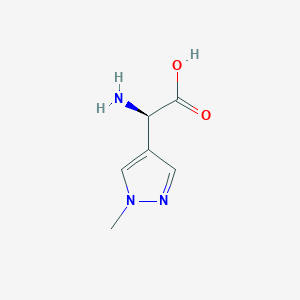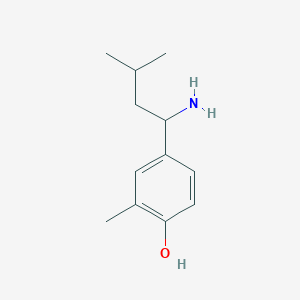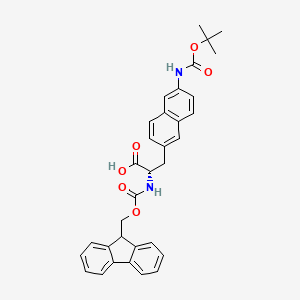![molecular formula C12H17NO B13327698 [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B13327698.png)
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol: is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with methylamine under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
Scientific Research Applications
Chemistry: In chemistry, [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of various organic compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a probe to study specific biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions, although more research is needed to fully understand its efficacy and safety .
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
[2-(Methylamino)ethanol]: A simpler compound with similar functional groups but lacking the naphthalene ring system.
[2-(Methylamino)-1-phenylpropan-1-ol]: Another compound with a similar structure but different ring system.
Uniqueness: What sets [2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol apart is its unique combination of a naphthalene ring with a methylamino group. This structure provides distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[2-(methylamino)-3,4-dihydro-1H-naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c1-13-12(9-14)7-6-10-4-2-3-5-11(10)8-12/h2-5,13-14H,6-9H2,1H3 |
InChI Key |
YOWLQEXYWOCNOO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC2=CC=CC=C2C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




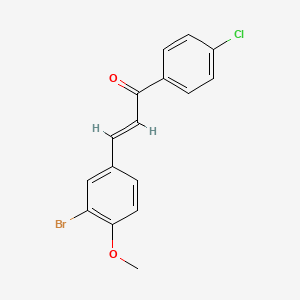
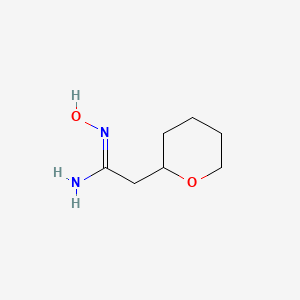
![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine](/img/structure/B13327633.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)


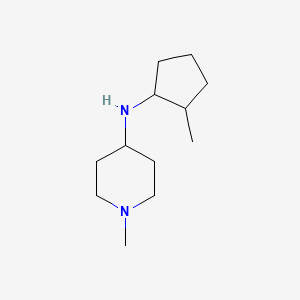
![7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole](/img/structure/B13327664.png)
